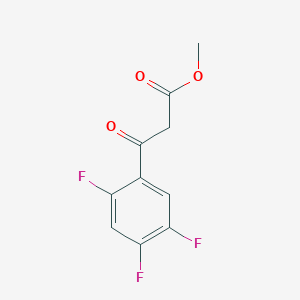

Methyl 2,2-difluoro-3-oxopentanoate

Vue d'ensemble

Description

Methyl 2,2-difluoro-3-oxopentanoate is an organic compound with the molecular formula C6H8F2O3 . It has a molecular weight of 166.12 .

Synthesis Analysis

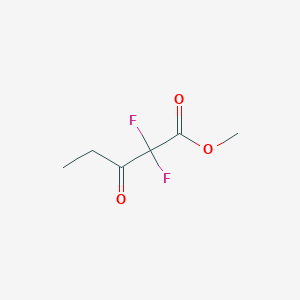

A process has been described where low-temperature (-20 °C) selective fluorination of concentrated (80 wt.%) methyl 3-oxopentanoate in anhydrous HF with BDM provides methyl 2-fluoro-3-oxopentanoate with 100% conversion, 95% selectivity, and just 4% radical fluorination byproducts .Molecular Structure Analysis

The IUPAC name for this compound is methyl 2,2-difluoro-3-oxopentanoate . The InChI code for this compound is 1S/C6H8F2O3/c1-3-4(9)6(7,8)5(10)11-2/h3H2,1-2H3 .Physical And Chemical Properties Analysis

The boiling point of Methyl 2,2-difluoro-3-oxopentanoate is 50/7mm .Applications De Recherche Scientifique

Analytical Method Development : A sensitive method has been developed for the determination of enantiomers of related compounds in human plasma, suitable for isotope enrichment analysis. This is applicable for the analysis of plasma in healthy subjects and patients with diabetes mellitus and maple syrup urine disease (Schadewaldt, Wendel, & Hammen, 1996).

Metabolism Studies : Research has been conducted on the metabolism of related compounds in rat pancreatic islets, demonstrating how these compounds affect cell respiration, ketone-body formation, and biosynthetic activity (Hutton, Sener, & Malaisse, 1979).

Fluorination Techniques : Studies have shown the effectiveness of using certain agents for the selective monofluorination of ketoesters, providing insights into the chemical reactivity and synthesis methods involving Methyl 2,2-difluoro-3-oxopentanoate (Bailey, Casteel, & Syvret, 2002).

Investigation of Intermediary Metabolism : Research on the degradation pathways and intermediary metabolism of related compounds has been conducted using rat liver mitochondrial fractions. This provides valuable information on the metabolic processing of these compounds (Causey, Middleton, & Bartlett, 1986).

Development of Green Solvents : Studies on the use of certain green solvents in the preparation of polyvinylidene fluoride membranes highlight the importance of Methyl 2,2-difluoro-3-oxopentanoate in developing environmentally friendly manufacturing processes (Hassankiadeh et al., 2015).

Enzymatic Studies : Enzymatic hydrolysis research involving similar difluoro compounds has contributed to the understanding of enzymatic reactions and potential applications in producing specific amino acids and their derivatives (Ayi, Guedj, & Septe, 1995).

Insulin Secretion and Metabolism : Investigations have been carried out on the effects of 2-oxocarboxylic acids, related to Methyl 2,2-difluoro-3-oxopentanoate, on insulin secretion and calcium uptake in pancreatic islets from mice, providing insights into diabetes research (Lenzen & Panten, 1980).

Atmospheric Fate of Fluorinated Compounds : Research on the atmospheric fate and impact of perfluorinated ketones, which are structurally similar to Methyl 2,2-difluoro-3-oxopentanoate, contributes to our understanding of environmental science and the potential greenhouse effects of these compounds (Ren, Bernard, Daële, & Mellouki, 2019).

Propriétés

IUPAC Name |

methyl 2,2-difluoro-3-oxopentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8F2O3/c1-3-4(9)6(7,8)5(10)11-2/h3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCFKIGITIBNPQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C(C(=O)OC)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40379540 | |

| Record name | methyl 2,2-difluoro-3-oxopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40379540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2,2-difluoro-3-oxopentanoate | |

CAS RN |

196202-01-4 | |

| Record name | methyl 2,2-difluoro-3-oxopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40379540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,1'-[1,4-Phenylenebis(oxy)]di(propan-2-ol)](/img/structure/B168327.png)

![ethyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B168331.png)

![1H-Indeno[1,2-d]pyrimidin-4(5H)-one](/img/structure/B168336.png)